Cinnamoyl tryptamine

Descripción general

Descripción

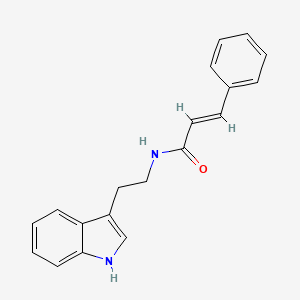

Cinnamoyl tryptamine is a hybrid compound of cinnamic acid and tryptamine . It is known to have antioxidant properties and is a rare ingredient in cosmetics .

Synthesis Analysis

A series of cinnamic acid-tryptamine hybrids were designed, synthesized, and evaluated as dual cholinesterase inhibitors . The synthesis involved targeting the amine of the tryptamine side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules .Molecular Structure Analysis

The molecular formula of Cinnamoyl tryptamine is C19H18N2O . The structure of the most stable tautomer of cinnamoyl pyrone derivatives and vinylogs has been studied .Chemical Reactions Analysis

Cinnamoyl tryptamine compounds demonstrated in-vitro inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The compounds were found to interact with both the catalytic active site and the peripheral anionic site of AChE and BChE .Physical And Chemical Properties Analysis

The physical and chemical properties of tryptamine, a component of Cinnamoyl tryptamine, include a density of 1.2±0.1 g/cm3, boiling point of 378.8±0.0 °C at 760 mmHg, and a molar refractivity of 51.6±0.3 cm3 .Aplicaciones Científicas De Investigación

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Cinnamoyl tryptamine has been found to have inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition can be beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Alzheimer’s Disease Treatment

The compound has been studied for its potential use in the treatment of Alzheimer’s disease. It has been found to inhibit the aggregation of β-amyloid, a protein that forms plaques in the brains of Alzheimer’s patients .

Neuroprotective Effects

Cinnamoyl tryptamine has shown mild neuroprotective effects in PC12 cell line . This suggests that it could potentially be used in the treatment of neurodegenerative disorders.

Inhibition of β-secretase

β-secretase is an enzyme involved in the production of β-amyloid. Cinnamoyl tryptamine has been found to have weak inhibitory activities against this enzyme .

Skin Whitening Agent

N-Cinnamoyl tryptamine has been shown to inhibit melanin production in murine melanoma cells, suggesting its potential as a skin-whitening agent for cosmetics .

Precursor for Biologically Active Compounds

Tryptamine, a component of Cinnamoyl tryptamine, is a biosynthetic precursor of many natural alkaloids and is frequently used as a chemical building block in the total synthesis of biologically active and pharmaceutically important compounds .

Mecanismo De Acción

Target of Action

Cinnamoyl tryptamine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which may have therapeutic benefits in conditions like Alzheimer’s disease .

Mode of Action

Cinnamoyl tryptamine interacts with its targets, AChE and BChE, by binding to both the peripheral anionic site (PAS) and catalytic sites (CAS) of these enzymes . This dual binding interaction is thought to enhance the potency of the compound .

Biochemical Pathways

The primary biochemical pathway affected by cinnamoyl tryptamine is the cholinergic pathway, specifically the hydrolysis of acetylcholine . By inhibiting AChE and BChE, cinnamoyl tryptamine prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance cholinergic transmission, which is beneficial in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Result of Action

The inhibition of AChE and BChE by cinnamoyl tryptamine leads to increased levels of acetylcholine in the brain . This can result in enhanced cholinergic transmission, which may improve cognitive function in conditions like Alzheimer’s disease . Additionally, some cinnamic acid-tryptamine hybrids have demonstrated neuroprotective effects and the ability to inhibit β-amyloid (Aβ) aggregation, which is implicated in the pathogenesis of Alzheimer’s disease .

Safety and Hazards

Direcciones Futuras

The future directions for Cinnamoyl tryptamine research could involve further exploration of its potential as a dual cholinesterase inhibitor . Additionally, the synthesis of N-cinnamoyl tryptamine from glucose without feeding of cinnamic acid and tryptamine could be an interesting area for future research .

Propiedades

IUPAC Name |

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c22-19(11-10-15-6-2-1-3-7-15)20-13-12-16-14-21-18-9-5-4-8-17(16)18/h1-11,14,21H,12-13H2,(H,20,22)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNGDZDGGGVGHU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Cinnamoyl tryptamine | |

CAS RN |

212707-61-4 | |

| Record name | Cinnamoyl tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212707614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMOYL TRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY7RW8O14Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

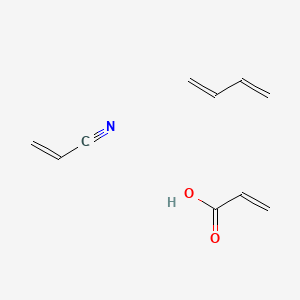

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(2-Hydroxymethylethoxy)methylethoxy]tetramethyl-3,6,8,11-tetraoxa-7-phosphatridecane-1,13-diol](/img/structure/B1614974.png)

![[(Z)-hex-3-enyl] (E)-2-methylpent-2-enoate](/img/structure/B1614985.png)